2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C14H18BrNO and its molecular weight is 296.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, which share structural similarities with 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one, have been extensively studied for their therapeutic potentials across various domains. These compounds are recognized as "privileged scaffolds" in nature due to their significant presence and diverse biological activities. Historically, they were initially noted for their neurotoxicity but later gained attention for their neuroprotective properties against Parkinsonism in mammals. The FDA-approved anticancer drug trabectedin highlights the success of such derivatives in cancer drug discovery. The review by Singh and Shah (2017) encapsulates the therapeutic advancements of tetrahydroisoquinoline derivatives between 2010 and 2015, showcasing their potential against cancers, malaria, central nervous system disorders, cardiovascular and metabolic disorders among others. Their promise extends to treating infectious diseases like tuberculosis, HIV, and leishmaniasis, indicating a broad spectrum of application in drug development with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective, Antiaddictive, and Antidepressant-Like Activity
Another intriguing facet of tetrahydroisoquinoline derivatives is highlighted by Antkiewicz‐Michaluk et al. (2018), who reviewed the pharmacology and clinical applications of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative present in the mammalian brain. This compound exhibits neuroprotective, antiaddictive, and antidepressant properties in various animal models, underscoring its therapeutic potential in neurodegenerative diseases and mental health disorders. The mechanisms of action of 1MeTIQ involve MAO inhibition, free radical scavenging, and modulation of the glutamatergic system, pointing towards its significant role in enhancing brain health and function (Antkiewicz‐Michaluk et al., 2018).
Synthesis and Chemical Transformations
The chemistry of tetrahydroisoquinolines, including compounds similar to this compound, also opens avenues for innovative drug synthesis and chemical transformations. Research on Fischer synthesis and the indolization of hydrazones from derivatives of tetrahydroquinolines demonstrates the complexity and versatility of reactions these compounds can undergo. These studies shed light on the structural transformations and synthetic routes that can be exploited for the development of novel therapeutic agents, providing a deeper understanding of the chemical behavior of tetrahydroisoquinoline derivatives in the context of drug design and development (Fusco & Sannicolo, 1978).
特性
CAS番号 |
92378-02-4 |
---|---|
分子式 |
C14H18BrNO |
分子量 |
296.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。